(E)-4,4,5,5-Tetramethyl-2-(5-phenylpent-1-en-1-yl)-1,3,2-dioxaborolane (E)-4,4,5,5-Tetramethyl-2-(5-phenylpent-1-en-1-yl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 154820-97-0
VCID: VC0115325
InChI: InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)14-10-6-9-13-15-11-7-5-8-12-15/h5,7-8,10-12,14H,6,9,13H2,1-4H3/b14-10+
SMILES: B1(OC(C(O1)(C)C)(C)C)C=CCCCC2=CC=CC=C2
Molecular Formula: C17H25BO2
Molecular Weight: 272.2 g/mol

(E)-4,4,5,5-Tetramethyl-2-(5-phenylpent-1-en-1-yl)-1,3,2-dioxaborolane

CAS No.: 154820-97-0

Main Products

VCID: VC0115325

Molecular Formula: C17H25BO2

Molecular Weight: 272.2 g/mol

(E)-4,4,5,5-Tetramethyl-2-(5-phenylpent-1-en-1-yl)-1,3,2-dioxaborolane - 154820-97-0

CAS No. 154820-97-0
Product Name (E)-4,4,5,5-Tetramethyl-2-(5-phenylpent-1-en-1-yl)-1,3,2-dioxaborolane
Molecular Formula C17H25BO2
Molecular Weight 272.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[(E)-5-phenylpent-1-enyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)14-10-6-9-13-15-11-7-5-8-12-15/h5,7-8,10-12,14H,6,9,13H2,1-4H3/b14-10+
Standard InChIKey HLUHQMVNJDKHRO-GXDHUFHOSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)/C=C/CCCC2=CC=CC=C2
SMILES B1(OC(C(O1)(C)C)(C)C)C=CCCCC2=CC=CC=C2
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=CCCCC2=CC=CC=C2
Synonyms 5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER
PubChem Compound 10945575
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator